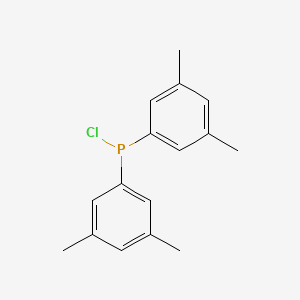

Bis(3,5-dimethylphenyl)chlorophosphine

説明

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. libretexts.org Within this discipline, phosphines (PR₃) and their derivatives are of paramount importance, primarily due to the unique electronic and steric properties of the phosphorus atom. tcichemicals.com The phosphorus atom in phosphines possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. tcichemicals.com

Bis(3,5-dimethylphenyl)chlorophosphine belongs to the subclass of halophosphines, which are critical intermediates in the synthesis of a vast array of organophosphorus compounds. The reactivity of the P-Cl bond allows for nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functional groups to the phosphorus center. The presence of the two 3,5-dimethylphenyl groups provides significant steric bulk around the phosphorus atom. This steric hindrance is a key feature that influences the coordination chemistry and catalytic activity of its derivatives. tcichemicals.com

Significance as a Precursor and Ligand in Modern Synthesis

The primary significance of this compound lies in its role as a precursor to bulky electron-rich phosphine (B1218219) ligands. researchgate.net By reacting the chlorophosphine with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), a wide range of tertiary phosphines can be synthesized. The resulting phosphine, Bis(3,5-dimethylphenyl)phosphine (B1275769), and its derivatives are highly valued as ligands in homogeneous catalysis. sigmaaldrich.com

These bulky phosphine ligands are instrumental in numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The steric bulk of the 3,5-dimethylphenyl groups influences the coordination sphere of the metal catalyst, often promoting reductive elimination, a key step in many catalytic cycles. tcichemicals.com Furthermore, the electronic properties of the aryl groups can be tuned to modulate the reactivity of the catalyst.

The use of ligands derived from this compound is particularly prevalent in palladium-catalyzed reactions such as:

Suzuki-Miyaura coupling sigmaaldrich.com

Buchwald-Hartwig amination sigmaaldrich.com

Heck reaction sigmaaldrich.com

Sonogashira coupling sigmaaldrich.com

Negishi coupling sigmaaldrich.com

Stille coupling sigmaaldrich.com

Hiyama coupling sigmaaldrich.com

Historical Development and Early Research Directions

The development of organophosphorus chemistry dates back to the 19th century, with significant advancements in the synthesis and understanding of phosphine ligands occurring in the mid-20th century. cardiff.ac.uk The early focus was on simple phosphines like triphenylphosphine. However, the need for more sophisticated catalysts with enhanced activity and selectivity drove the exploration of phosphine ligands with tailored steric and electronic properties.

The synthesis of bulky phosphine ligands, such as those derived from this compound, emerged from the desire to influence the coordination environment of metal catalysts more precisely. libretexts.org Early research in this area focused on developing synthetic routes to diarylchlorophosphines and subsequently to the corresponding tertiary phosphines. The reaction of phosphorus trichloride (B1173362) with Grignard reagents or organolithium compounds became a standard method for the preparation of such precursors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

chloro-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEBDAANWYNQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400511 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74289-57-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 3,5 Dimethylphenyl Chlorophosphine

Established Synthetic Routes from Phosphorus Halides and Organometallic Reagents

The most conventional and widely employed methods for the synthesis of Bis(3,5-dimethylphenyl)chlorophosphine involve the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with a suitable organometallic reagent. This approach allows for the direct formation of the diarylchlorophosphine structure.

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a cornerstone in the synthesis of organophosphorus compounds. This method involves the reaction of phosphorus trichloride with 3,5-dimethylphenylmagnesium bromide, the Grignard reagent derived from 3,5-dimethylbromobenzene. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the stabilization of the Grignard reagent.

The stoichiometry of the reactants is a critical parameter in this synthesis. Theoretically, two equivalents of the Grignard reagent are required to react with one equivalent of phosphorus trichloride to yield the desired this compound. However, in practice, careful control of the reaction conditions, including temperature and the rate of addition, is necessary to minimize the formation of byproducts such as the mono-substituted (3,5-dimethylphenyl)dichlorophosphine and the tri-substituted tris(3,5-dimethylphenyl)phosphine (B1295133). A common strategy to enhance the yield of the desired product is to use a specific ratio of reactants and to maintain a low reaction temperature, often below 0°C, during the addition of the Grignard reagent to the phosphorus trichloride solution.

Table 1: Key Parameters in Grignard Reagent-Mediated Synthesis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Grignard Reagent | 3,5-Dimethylphenylmagnesium bromide | Provides the 3,5-dimethylphenyl nucleophile. |

| Phosphorus Source | Phosphorus trichloride (PCl₃) | Electrophilic phosphorus center. |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Stabilizes the Grignard reagent. |

| Temperature | -10°C to 0°C | Minimizes side reactions and byproduct formation. |

| Stoichiometry | ~2 equivalents of Grignard reagent to 1 equivalent of PCl₃ | Favors the formation of the diaryl product. |

Lithium Reagent-Mediated Synthesis

An alternative to the Grignard route is the use of an organolithium reagent, specifically 3,5-dimethylphenyllithium (B8471337). Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction rates but also a greater propensity for over-alkylation, resulting in the formation of the trisubstituted phosphine (B1218219).

The synthesis involves the in-situ generation of 3,5-dimethylphenyllithium from 3,5-dimethylbromobenzene and an alkyllithium reagent such as n-butyllithium, followed by the addition of phosphorus trichloride. Similar to the Grignard method, stringent control of the reaction temperature is paramount to achieving a good yield of the desired diarylchlorophosphine. The high reactivity of organolithium reagents necessitates even lower temperatures, often in the range of -78°C, to control the selectivity of the reaction. The order of addition is also a critical factor; typically, the organolithium reagent is added slowly to the phosphorus trichloride solution.

Alternative Synthetic Pathways and Innovations

Beyond the classical organometallic routes, alternative methodologies have been explored for the synthesis of diarylchlorophosphines. These pathways often offer advantages in terms of functional group tolerance or the avoidance of highly reactive organometallic intermediates.

Reduction of Phosphine Oxides and Sulfides Precursors

A prominent alternative route involves the reduction of the corresponding diarylphosphine oxide, Bis(3,5-dimethylphenyl)phosphine (B1275769) oxide. This precursor can be synthesized and subsequently deoxygenated to yield the desired chlorophosphine. A variety of reducing agents can be employed for this transformation. For instance, a mixture of a chlorinating agent, such as oxalyl chloride or phosgene, and a reducing agent can be used. The phosphine oxide is first converted to an intermediate phosphonium (B103445) salt, which is then reduced.

Another approach involves the use of silanes as reducing agents. For example, trichlorosilane (B8805176) (HSiCl₃) is a common reagent for the reduction of phosphine oxides. However, this method can require harsh reaction conditions. Milder reducing systems, such as tetramethyldisiloxane (TMDS) in the presence of a catalyst, have also been developed. A patent describes a method for producing chlorophosphines from secondary phosphine oxides using acetyl chloride, which proceeds under mild conditions and gives high yields.

Hydrophosphination Approaches

While direct hydrophosphination to form a P-Cl bond is not a standard method, a conceptually related approach involves the chlorination of the corresponding secondary phosphine, Bis(3,5-dimethylphenyl)phosphine. This secondary phosphine can be prepared through various methods, including the reduction of the corresponding phosphine oxide.

Once the secondary phosphine is obtained, it can be chlorinated to yield this compound. A patented process describes the synthesis of chlorophosphines by reacting secondary phosphines with phosphorus pentachloride (PCl₅) or with chlorine gas in the presence of phosphorus trichloride. This method provides a pathway to the target compound from a different precursor, which can be advantageous depending on the availability and cost of starting materials. It is important to note that the term "hydrophosphination" typically refers to the addition of a P-H bond across an unsaturated bond, so this chlorination represents an alternative, innovative route rather than a direct hydrophosphination. nih.gov

Strategies for Scale-Up and Industrial Production Relevance

The industrial production of this compound is of interest due to its application in the synthesis of specialty ligands for catalysis. The scalability of the synthetic routes described is a key consideration for commercial viability. One chemical supplier, Dalchem, has indicated the capability to produce this compound on a scale of 10 kg or more, suggesting that a robust and scalable manufacturing process has been developed. Current time information in Asia/Manila.

The Grignard reagent-mediated synthesis is a common choice for industrial-scale production of organophosphorus compounds. However, the scale-up of Grignard reactions presents several challenges. These reactions are often highly exothermic, and efficient heat management is crucial to prevent runaway reactions and to maintain the optimal temperature for selectivity. mt.com The handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents also requires specialized equipment and stringent safety protocols.

For industrial production, process parameters such as reaction concentration, addition rates, and mixing efficiency must be carefully optimized. Continuous flow chemistry is an emerging technology that can address some of the challenges associated with the scale-up of hazardous reactions like Grignard synthesis. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and improved safety.

The choice of a particular synthetic route for industrial production will ultimately depend on a comprehensive evaluation of factors including raw material costs, process safety, waste generation, and the required purity of the final product.

Table 2: Comparison of Synthetic Routes for Scalability

| Synthetic Route | Advantages for Scale-Up | Challenges for Scale-Up |

|---|---|---|

| Grignard Reagent-Mediated | Well-established chemistry, readily available starting materials. | Highly exothermic, requires careful temperature control, handling of flammable solvents. |

| Lithium Reagent-Mediated | High reactivity can lead to shorter reaction times. | Even more exothermic than Grignard reactions, requires very low temperatures. |

| Reduction of Phosphine Oxide | Avoids highly reactive organometallic reagents in the final step. | May involve multiple synthetic steps, use of hazardous chlorinating and reducing agents. |

Derivatization and Functionalization of Bis 3,5 Dimethylphenyl Chlorophosphine

Synthesis of Tertiary Phosphines

The most common application of bis(3,5-dimethylphenyl)chlorophosphine is in the synthesis of tertiary phosphines. The reactivity of the phosphorus-chlorine (P-Cl) bond allows for nucleophilic substitution, enabling the formation of a new phosphorus-carbon (P-C) bond.

The reaction between chlorophosphines and organometallic reagents is a fundamental and widely employed method for the synthesis of tertiary phosphines. beilstein-journals.orgsemanticscholar.org This approach is highly versatile, allowing for the introduction of a diverse range of organic substituents onto the phosphorus atom. The most commonly used reagents are organolithium compounds (RLi) and Grignard reagents (RMgX). beilstein-journals.orgnih.govrsc.org

These reactions proceed via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic phosphorus atom of the chlorophosphine, leading to the displacement of the chloride ion and the formation of a stable P-C bond. The general scheme for this reaction is as follows:

(3,5-Me₂C₆H₃)₂PCl + RM → (3,5-Me₂C₆H₃)₂PR + MCl (where M = Li, MgBr, etc.)

The choice of solvent is typically an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the organometallic reagent. The bulky 3,5-dimethylphenyl groups on the chlorophosphine influence the reaction kinetics and can provide steric protection to the resulting tertiary phosphine (B1218219).

A notable example of this methodology is in the synthesis of complex, planar chiral bisphosphine ligands. For instance, a derivative of [2.2]paracyclophane has been functionalized using this compound. In this synthesis, a di-lithiated paracyclophane intermediate is reacted with the chlorophosphine to yield a sophisticated bidentate phosphine ligand, (Sp)-1²,4³-bis(3-(bis(3,5-dimethylphenyl)phosphanyl)phenyl)-1,4(1,4)-dibenzenacyclohexaphane. beilstein-archives.org This demonstrates the utility of the reagent in constructing sterically demanding and electronically tuned ligands for asymmetric catalysis. beilstein-archives.org

Table 1: Examples of Tertiary Phosphine Synthesis using Organometallic Reagents This table is illustrative of the general reaction type, including a specific known product derived from this compound.

| Organometallic Reagent | Chlorophosphine Reagent | Product | Reference |

|---|---|---|---|

| 3,3'-dilithio-[2.2]paracyclophane derivative | This compound | (Sp)-1²,4³-bis(3-(bis(3,5-dimethylphenyl)phosphanyl)phenyl)-1,4(1,4)-dibenzenacyclohexaphane | beilstein-archives.org |

| Methylmagnesium chloride (CH₃MgCl) | Chlorodiphenylphosphine (Ph₂PCl) | Methyldiphenylphosphine (Ph₂PMe) | nih.gov |

| Phenylmagnesium bromide (PhMgBr) | Phosphorus trichloride (B1173362) (PCl₃) | Triphenylphosphine (Ph₃P) | nih.gov |

The reaction of this compound with organometallic reagents typically leads to the formation of acyclic (open-chain) tertiary phosphines. The product mentioned previously, a functionalized paracyclophane, is a prime example of a complex acyclic bisphosphine ligand. beilstein-archives.org The synthesis of simpler acyclic phosphines, such as those bearing an additional alkyl or a different aryl group, follows the straightforward nucleophilic substitution pathway described above.

The synthesis of cyclic phosphines, where the phosphorus atom is part of a heterocyclic ring, can also be achieved using chlorophosphine precursors. researchgate.net These syntheses often involve one of two main strategies:

Reaction with a di-organometallic reagent: A suitable α,ω-diorganometallic reagent, such as a di-Grignard or di-lithioalkane, can react with an alkyl or aryl dichlorophosphine (RPCl₂) to form a phosphacycloalkane.

Intramolecular Cyclization: A chlorophosphine containing a pendant, reactive functional group can undergo an intramolecular cyclization reaction. For example, 2-benzylphenylphosphonous dichloride can undergo cyclodehydrohalogenation to form a dibenzophosphorin ring system. researchgate.net

While these are established routes for creating cyclic phosphines, specific examples detailing the use of this compound to form a cyclic phosphine via substitution of its xylyl groups are not prominent in the literature. The primary utility of this reagent is to introduce the P(3,5-Me₂C₆H₃)₂ moiety into molecules.

Preparation of Chiral Phosphine Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they coordinate to a transition metal to create a chiral environment that can induce high enantioselectivity in chemical reactions. This compound serves as a valuable building block for such ligands, introducing steric bulk and electron-donating character.

Chiral aminophosphine (B1255530) ligands are a class of bidentate ligands that contain both a "hard" nitrogen donor and a "soft" phosphorus donor. They are readily synthesized by reacting a chlorophosphine with a chiral amine or diamine, often in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct. rsc.orgresearchgate.net

Using an enantiopure diamine, two phosphino (B1201336) groups can be introduced by reaction with two equivalents of this compound. The general reaction is as follows:

R,R-H₂N-(X)-NH₂ + 2 (3,5-Me₂C₆H₃)₂PCl → (3,5-Me₂C₆H₃)₂PN(H)-(X)-N(H)P(3,5-Me₂C₆H₃)₂ (where X is a chiral backbone)

This modular approach allows for the synthesis of a library of ligands with varying steric and electronic properties by simply changing the chiral diamine backbone or the chlorophosphine reagent. rsc.org The bulky bis(3,5-dimethylphenyl)phosphino groups create a well-defined chiral pocket around the metal center, which can be highly effective in asymmetric catalysis.

Chiral phosphinites (P-O-C bond) and phosphites (P(OR)₃) are another important class of ligands, particularly in reactions like asymmetric hydroformylation. Chiral phosphinites can be synthesized from the reaction of this compound with a chiral alcohol, while chiral phosphites are more commonly derived from PCl₃ or P(OPh)₃. The reaction to form a phosphinite is analogous to the aminophosphine synthesis, involving nucleophilic attack by the oxygen of an alcohol on the phosphorus atom.

(3,5-Me₂C₆H₃)₂PCl + ROH → (3,5-Me₂C₆H₃)₂POR + HCl (where R*OH is a chiral alcohol)

For the creation of bidentate ligands, enantiopure diols such as (R)- or (S)-BINOL (1,1'-bi-2-naphthol) and its derivatives are frequently used. nih.gov Reacting these diols with a dichlorophosphine (RPCl₂) yields cyclic phosphites. To incorporate the bis(3,5-dimethylphenyl)phosphino group, one would typically react it with a chiral molecule that already contains a hydroxyl group, resulting in a monodentate chiral phosphinite ligand.

P-chirogenic or P-stereogenic ligands are compounds in which the phosphorus atom itself is the stereocenter. rsc.org The synthesis of such ligands in enantiopure form is a significant challenge in organophosphorus chemistry. tcichemicals.com Starting from an achiral precursor like this compound, where two of the three substituents on the phosphorus are identical, presents a particular challenge.

To make the phosphorus atom stereogenic, the chlorine must be replaced with a group 'R' that is different from the 3,5-dimethylphenyl group. The resulting tertiary phosphine, (3,5-Me₂C₆H₃)₂PR, is achiral but contains a prostereogenic phosphorus center. Creating and separating enantiomers from this point would require classical resolution or the use of a chiral auxiliary.

Modern methods for synthesizing P-chirogenic phosphines often bypass this issue by using phosphine-borane complexes as intermediates. tcichemicals.comanr.fr These borane (B79455) adducts stabilize the phosphorus center against inversion and oxidation. A common strategy involves the use of chiral auxiliaries, such as ephedrine (B3423809) or menthol, which react with a dichlorophosphine to create diastereomeric intermediates that can be separated. beilstein-journals.org Subsequent stereospecific nucleophilic substitution allows for the synthesis of enantiomerically pure P-chirogenic phosphine-boranes. While theoretically applicable, the direct asymmetric synthesis of P-chirogenic phosphines starting from this compound is not a commonly reported route.

Table 2: Summary of Derivatization Strategies

| Derivative Class | Reactant Type | General Product Structure | Key Features |

|---|---|---|---|

| Tertiary Phosphine | Organometallic Reagent (RLi, RMgX) | (3,5-Me₂C₆H₃)₂PR | Forms P-C bond; highly versatile. |

| Chiral Aminophosphine | Chiral Diamine | (Xylyl)₂P-N(R)-X-N(R)-P(Xylyl)₂ | Introduces bulky phosphine groups onto a chiral backbone. |

| Chiral Phosphinite | Chiral Alcohol (ROH) | (3,5-Me₂C₆H₃)₂POR | Forms P-O-C linkage; used in catalysis. |

| P-Chirogenic Phosphine | Organometallic + Chiral Auxiliary/Resolution | (3,5-Me₂C₆H₃)(Ar)P*(R) | Phosphorus atom is the stereocenter; synthetically challenging from this precursor. |

Formation of Phosphine Oxides and Sulfides

The synthesis of phosphine oxides and sulfides from this compound first requires its reduction to the parent phosphine, Bis(3,5-dimethylphenyl)phosphine (B1275769). This secondary phosphine is the direct precursor that undergoes oxidation or sulfurization.

Bis(3,5-dimethylphenyl)phosphine Oxide

The oxidation of tertiary and secondary phosphines to their corresponding phosphine oxides is a common and generally facile reaction. While specific research detailing the oxidation of Bis(3,5-dimethylphenyl)phosphine is not prevalent, the general mechanism involves the use of a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, air (oxygen), and various peroxy acids. The resulting Bis(3,5-dimethylphenyl)phosphine oxide is an air-stable, crystalline solid. The high stability and existence of this compound as a commercial product indicate that its formation is a straightforward process. tcichemicals.comsigmaaldrich.com

Bis(3,5-dimethylphenyl)phosphine Sulfide (B99878)

The conversion of phosphines to phosphine sulfides is readily achieved by reacting the phosphine with elemental sulfur (S₈). mdpi.com This reaction is typically fast, efficient, and high-yielding. The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the S₈ ring, leading to the formation of a P=S double bond. mdpi.com

A well-documented analogous procedure is the synthesis of Triphenylphosphine sulfide from Triphenylphosphine. The reaction proceeds rapidly at room temperature by simply mixing the phosphine and a stoichiometric amount of sulfur in a suitable solvent like dichloromethane. mdpi.comresearchgate.net The product often precipitates from the solution, allowing for easy isolation. researchgate.net A similar protocol can be applied for the synthesis of Bis(3,5-dimethylphenyl)phosphine sulfide.

Table 1: Synthesis of Bis(3,5-dimethylphenyl)phosphine Sulfide (Analogous Procedure)

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |

| Bis(3,5-dimethylphenyl)phosphine | Elemental Sulfur (S₈) | Dichloromethane | < 1 minute | Bis(3,5-dimethylphenyl)phosphine Sulfide |

This data is based on the analogous and rapid reaction of Triphenylphosphine with elemental sulfur. mdpi.comresearchgate.net

Synthesis of Phosphide (B1233454) Derivatives

Phosphide derivatives, particularly alkali metal phosphides, are powerful nucleophiles and are widely used in the synthesis of tertiary phosphines and transition metal phosphido complexes. wikipedia.org The synthesis of the corresponding lithium phosphide, Lithium bis(3,5-dimethylphenyl)phosphide, can be approached via two primary routes starting from the chlorophosphine.

Route 1: Direct Reduction of Chlorophosphine

Alkali metal diarylphosphides can be prepared by the direct reduction of the corresponding diarylchlorophosphine with an alkali metal. wikipedia.org For instance, Lithium diphenylphosphide is synthesized by reacting Chlorodiphenylphosphine with two equivalents of lithium metal. wikipedia.orggoogle.com This reaction produces the desired lithium phosphide along with lithium chloride as a byproduct. wikipedia.org A similar approach is applicable for this compound. The reaction is typically carried out in an anhydrous etheral solvent, such as tetrahydrofuran (THF).

Route 2: Deprotonation of the Secondary Phosphine

An alternative and widely used method involves the deprotonation of the parent secondary phosphine. wikipedia.org In this two-step approach, this compound is first reduced to Bis(3,5-dimethylphenyl)phosphine. Subsequently, the P-H bond of the secondary phosphine is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium hydride, to yield the lithium phosphide. google.com This method avoids the potentially harsh conditions of using lithium metal directly with the chlorophosphine and offers a high-yielding route to the desired phosphide derivative.

Table 2: General Routes to Lithium bis(3,5-dimethylphenyl)phosphide

| Starting Material | Reagents | Key Intermediate | Product |

| This compound | 1. Li metal | None (Direct) | Lithium bis(3,5-dimethylphenyl)phosphide |

| This compound | 1. Reducing Agent (e.g., LiAlH₄)2. Strong Base (e.g., n-BuLi) | Bis(3,5-dimethylphenyl)phosphine | Lithium bis(3,5-dimethylphenyl)phosphide |

These routes are based on established methods for the synthesis of analogous alkali diphenylphosphides. wikipedia.orggoogle.comgoogle.com

Coordination Chemistry of Bis 3,5 Dimethylphenyl Chlorophosphine and Its Derivatives

Monodentate Ligand Complexes

The utility of bis(3,5-dimethylphenyl)phosphine (B1275769), derived from its chloro-precursor, as a monodentate ligand is a cornerstone of its application in homogeneous catalysis. The formation of well-defined metal complexes is critical for their function as precatalysts, and the electronic and steric properties of the 3,5-dimethylphenyl substituents play a pivotal role in determining the stability and reactivity of these complexes.

Precatalyst Formation and Structural Analysis

The synthesis of monodentate phosphine-metal complexes often involves the direct reaction of the phosphine (B1218219) with a suitable metal precursor. These complexes serve as stable sources of the catalytically active species. While specific precatalysts involving bis(3,5-dimethylphenyl)phosphine are often generated in situ for catalytic reactions, isolated examples provide crucial insights into their structural features.

X-ray crystallographic analysis of related monodentate phosphine complexes reveals key structural parameters that influence their catalytic activity. For instance, the coordination geometry around the metal center, as well as bond lengths and angles, are dictated by the steric bulk of the phosphine ligand.

Electronic and Steric Effects of the 3,5-Dimethylphenyl Substituents

The 3,5-dimethylphenyl substituents on the phosphorus atom significantly influence the electronic and steric properties of the resulting phosphine ligand, which are critical for its performance in catalysis. These properties are often quantified by Tolman's electronic parameter (TEP) and the ligand cone angle (θ).

The two methyl groups in the meta positions of the phenyl rings increase the electron-donating ability of the phosphine compared to triphenylphosphine. This enhanced electron density on the phosphorus atom can strengthen the metal-phosphine bond and influence the electronic environment of the metal center, thereby affecting the catalytic cycle.

From a steric perspective, the 3,5-dimethylphenyl groups contribute to a larger cone angle than that of triphenylphosphine. This increased steric bulk can promote reductive elimination, a key step in many catalytic cross-coupling reactions, and can also create a specific pocket around the metal center, influencing the selectivity of the reaction. The interplay of these electronic and steric effects is crucial for the design of effective catalysts for specific organic transformations.

Bidentate and Polydentate Ligand Architectures

The versatility of bis(3,5-dimethylphenyl)chlorophosphine extends to its use as a building block for more complex bidentate and polydentate ligands. These chelating ligands can form highly stable metal complexes with well-defined geometries, which is often advantageous for asymmetric catalysis and other selective transformations.

Design and Synthesis of Chelating Phosphine Ligands

The synthesis of chelating phosphine ligands from this compound typically involves a multi-step process. A common strategy is the reaction of the chlorophosphine with a difunctional organic linker that possesses nucleophilic sites capable of displacing the chloride ion. The nature of this linker is critical in defining the bite angle and flexibility of the resulting diphosphine ligand, which in turn dictates the coordination geometry and catalytic properties of its metal complexes.

The design of these ligands often targets specific catalytic applications. For instance, rigid backbones can impart high selectivity in asymmetric reactions, while more flexible linkers may be desirable for reactions requiring a wider range of coordination geometries.

Ferrocene-Based Diphosphine Ligands

A prominent class of bidentate ligands derived from this compound are those incorporating a ferrocene (B1249389) backbone. The synthesis of 1,1'-bis(bis(3,5-dimethylphenyl)phosphino)ferrocene (Bdmppf) has been reported, showcasing the utility of this precursor in creating sophisticated ligand architectures. nih.gov

The synthesis involves the dilithiation of ferrocene, followed by quenching with this compound. This procedure yields the desired diphosphine ligand, which can then be coordinated to various transition metals.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Ferrocene | n-Butyllithium | This compound | 1,1'-Bis(bis(3,5-dimethylphenyl)phosphino)ferrocene | nih.gov |

The resulting ferrocene-based diphosphine ligands possess a unique combination of steric bulk from the 3,5-dimethylphenyl groups and the rigid, redox-active ferrocene backbone. These features make their metal complexes promising candidates for a variety of catalytic applications.

Naphthalene-Derived Diphosphine Ligands

While the synthesis of ferrocene-based diphosphines from this compound is established, the exploration of other rigid backbones, such as naphthalene (B1677914), remains an area of active interest. The 1,8-disubstitution pattern of naphthalene provides a rigid scaffold that can enforce a specific bite angle in a chelating diphosphine ligand.

The synthetic strategy towards 1,8-bis(bis(3,5-dimethylphenyl)phosphino)naphthalene would likely involve the reaction of 1,8-dilithionaphthalene with this compound. The resulting ligand would be expected to form complexes with unique steric and electronic properties due to the constrained geometry imposed by the naphthalene backbone. The investigation into the coordination chemistry and catalytic activity of such complexes represents a promising avenue for the development of new and efficient catalysts.

Ligands with Mixed Donor Sets (e.g., Phosphine-Phosphite, Phosphine-Amine)

The derivatization of this compound allows for the synthesis of sophisticated ligands with mixed donor sets, which can modulate the electronic and steric properties of metal centers in catalytic applications.

Phosphine-Phosphite Ligands: The synthesis of chiral phosphine-phosphite ligands is a significant area of research in asymmetric catalysis. While specific examples derived directly from this compound are not extensively documented in readily available literature, the general synthetic routes provide a clear pathway. Typically, a phosphine moiety containing a hydroxyl group is reacted with a chlorophosphite. Conversely, bis(3,5-dimethylphenyl)phosphine can be used to prepare a complex of iridium with a biphenol phosphite-phosphine bidentate ligand, which serves as an effective asymmetric catalyst for the hydrogenation of N-arylimines. sigmaaldrich.com

Phosphine-Amine Ligands: Phosphine-amine ligands are readily synthesized through the condensation reaction of a chlorophosphine with a primary or secondary amine. researchgate.netwikipedia.org This straightforward aminolysis process involves the reaction of this compound with an amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct, yielding the corresponding P-N bonded phosphine-amine ligand. wikipedia.org The general reaction is as follows:

(3,5-Me₂C₆H₃)₂PCl + 2 R₂NH → (3,5-Me₂C₆H₃)₂PNR₂ + [R₂NH₂]Cl wikipedia.org

These mixed-donor ligands are valuable in catalysis as the hard amine donor and the soft phosphine donor can bind to a metal center, creating a unique electronic environment that can influence catalytic activity and selectivity.

Transition Metal Complexes

Phosphines are widely utilized as ligands for a variety of transition metal catalysts. tcichemicals.com The steric bulk and electron-donating properties of the bis(3,5-dimethylphenyl)phosphino group make it an effective ligand for stabilizing metal complexes and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

Rhodium complexes bearing phosphine ligands are extensively used in asymmetric catalysis, including hydrogenation and conjugate addition reactions. tcichemicals.comresearchgate.net The enantioselectivity of these reactions is highly dependent on the structure of the chiral phosphine ligand. While bis(3,5-dimethylphenyl)phosphine itself is achiral, it is a common substituent in larger, chiral ligand frameworks. For instance, rhodium(III) complexes with a chiral backbone incorporating a 3,5-dimethylphenyl group have been shown to be highly effective in the enantioselective decarboxylative Michael addition of β-keto acids to α,β-unsaturated 2-acyl imidazoles and pyridines. These catalysts have delivered products in high yields and with excellent enantioselectivities.

Table 1: Performance of a Chiral Rhodium(III) Complex in Asymmetric Decarboxylative Michael Addition

| Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |

| β-keto acid | α,β-unsaturated 2-acyl imidazole | 94-98 | 88-96 |

| β-keto acid | α,β-unsaturated 2-acylpyridine | 94-98 | 88-96 |

Data sourced from studies on chiral-at-rhodium(III) Lewis acid catalysts.

Palladium complexes are paramount in the field of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govthermofishersci.in Ligands based on the bis(3,5-dimethylphenyl)phosphine moiety are suitable for a range of these transformations, including the Heck, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Buchwald-Hartwig, and Hiyama coupling reactions. sigmaaldrich.com The steric hindrance provided by the 3,5-dimethylphenyl groups can be advantageous in promoting the reductive elimination step of the catalytic cycle. tcichemicals.com

In Suzuki-Miyaura coupling, for example, palladium catalysts with bulky and electron-rich phosphine ligands have shown high activity for the coupling of aryl chlorides and bromides. nih.govscispace.com The use of such ligands allows for reactions to be carried out under mild conditions, often at room temperature and with low catalyst loadings. scispace.com

Table 2: Representative Suzuki-Miyaura Coupling using Palladium-Dialkylbiaryl Phosphine Catalysis

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 2-Chlorotoluene | 4-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | 3-Methoxy-4'-(trifluoromethyl)biphenyl | 97 |

This table represents typical results for Suzuki-Miyaura reactions with advanced phosphine ligands and is for illustrative purposes.

Iridium complexes featuring phosphine ligands are effective catalysts for hydrogenation reactions, including the asymmetric hydrogenation of various substrates. mdpi.comresearchgate.net Bis(3,5-dimethylphenyl)phosphine has been used as a reactant in the preparation of iridium complexes with chiral biphenol phosphite-phosphine ligands. sigmaaldrich.com These complexes have demonstrated catalytic activity in the asymmetric hydrogenation of N-arylimines. sigmaaldrich.com Furthermore, iridium complexes with phosphine ligands have been successfully used for the selective hydrogenation of C=C bonds in the presence of C=O groups. mdpi.com

Table 3: Iridium-Catalyzed Hydrogenation of Benzylideneacetone

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) |

| Ir(I)-NHC-Phosphine | Benzylideneacetone | 4-Phenyl-butan-2-one | 58 | 93 |

Data from a study on an immobilized Iridium(I)-NHC-phosphine catalyst, demonstrating chemoselectivity. mdpi.com

There is a lack of readily available scientific literature specifically detailing the use of bis(3,5-dimethylphenyl)phosphine-platinum complexes in the field of metalloenediyne chemistry. This area of research is highly specialized. However, platinum(II) complexes with phosphine ligands are well-known and are often characterized by a square planar geometry. researchgate.net These complexes are synthesized through the reaction of a platinum(II) precursor, such as [PtCl₂(cod)], with the desired phosphine ligand. The resulting complexes can serve as catalysts in various organic transformations.

Nickel-based catalysts have emerged as a cost-effective alternative to palladium for various cross-coupling reactions. rsc.org Phosphine ligands play a crucial role in modulating the reactivity and stability of these nickel catalysts. nih.gov Specifically, this compound has been utilized in the synthesis of 1,1'-bis(bis(3,5-dimethylphenyl)phosphino)ferrocene. acs.org This ferrocene-based diphosphine ligand, when combined with a nickel precursor, forms a highly effective catalyst for C-N cross-coupling reactions of (hetero)aryl chlorides with various amines. acs.org

Table 4: Nickel-Catalyzed N-Arylation of Indole with Aryl Chlorides using a Ligand Derived from this compound

| Aryl Chloride | Amine | Product | Yield (%) |

| 1-Chloronaphthalene | Indole | 1-(Naphthalen-1-yl)-1H-indole | 95 |

| 4-Chlorobenzonitrile | Indole | 4-(1H-Indol-1-yl)benzonitrile | 98 |

| 3-Chloroanisole | Indole | 1-(3-Methoxyphenyl)-1H-indole | 92 |

Data derived from research on 1,1′-bis(phosphino)ferrocene ancillary ligand variants in nickel-catalyzed C–N cross-coupling. acs.org

Molybdenum Complexes

While specific complexes of bis(3,5-dimethylphenyl)phosphine with molybdenum are not readily found in the literature, a well-characterized example of a molybdenum complex with the analogous tris(3,5-dimethylphenyl)phosphine (B1295133) ligand provides significant insight. The complex, trans-acetyldicarbonyl(η⁵-cyclopentadienyl)[tris(3,5-dimethylphenyl)phosphane-κP]molybdenum(II), has been synthesized and its structure determined by X-ray crystallography. iucr.org

The structural parameters of this complex, particularly the Mo-P bond length and the angles around the molybdenum center, offer a basis for understanding the steric and electronic interactions between the molybdenum and the tris(3,5-dimethylphenyl)phosphine ligand. This information can be used to predict the potential coordination behavior of the bidentate analogue, bis(3,5-dimethylphenyl)phosphine, with molybdenum centers.

| Parameter | Value |

|---|---|

| Chemical Formula | [Mo(C₅H₅)(C₂H₃O)(C₂₄H₂₇P)(CO)₂] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.9903 (11) |

| b (Å) | 11.2364 (11) |

| c (Å) | 14.1608 (14) |

| α (°) | 89.737 (8) |

| β (°) | 78.229 (6) |

| γ (°) | 60.997 (7) |

| Volume (ų) | 1488.2 (3) |

| Mo—P Bond Length (Å) | 2.4735 (8) |

Copper Complexes

The coordination chemistry of copper(I) with phosphine ligands is particularly rich, leading to a diverse array of complexes with varying nuclearities and geometries. These structures are highly dependent on the steric and electronic properties of the phosphine ligand, as well as the counter-ion and solvent used in the synthesis. Bulky phosphine ligands often favor the formation of lower-coordinate copper(I) complexes, such as two- or three-coordinate species, which can exhibit interesting photophysical properties.

Despite the extensive research into copper-phosphine chemistry, there is a notable lack of specific studies detailing the synthesis and characterization of copper complexes featuring the this compound or bis(3,5-dimethylphenyl)phosphine ligand. It is plausible that this bulky ligand could form stable, monomeric or dimeric copper(I) complexes. Theoretical studies and comparisons with other bulky phosphine ligands suggest that the steric hindrance from the 3,5-dimethylphenyl groups would likely lead to complexes with a low coordination number around the copper center. Further experimental work is required to isolate and characterize such species and to explore their potential applications, for instance, in catalysis or materials science.

Tungsten Complexes

Tungsten, in its various oxidation states, forms a wide range of complexes with phosphine ligands. In low oxidation states, such as in tungsten carbonyl complexes, phosphine ligands can substitute for carbon monoxide, leading to changes in the electronic properties and reactivity of the metal center. The steric bulk of the phosphine ligand can play a significant role in the degree of substitution and the geometry of the resulting complex.

As with molybdenum and copper, there is a scarcity of published research on the coordination chemistry of this compound or its phosphine derivative with tungsten. It is reasonable to anticipate that this ligand could react with tungsten carbonyl precursors, such as W(CO)₆, to yield substituted tungsten carbonyl phosphine complexes. The degree of substitution would likely be influenced by the reaction conditions and the steric demands of the bis(3,5-dimethylphenyl)phosphine ligand. The resulting complexes could potentially serve as catalysts or precursors for materials synthesis. However, without experimental data, any discussion of their specific structures and properties remains speculative.

Structural Elucidation of Metal-Phosphine Complexes

X-ray Crystallographic Analysis of Coordination Geometries

In the case of the aforementioned molybdenum complex with tris(3,5-dimethylphenyl)phosphine, X-ray crystallography revealed a "four-legged piano-stool" geometry. iucr.org This structure demonstrates how the bulky phosphine ligand can be accommodated around the molybdenum center. The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which can influence the bulk properties of the material. For hypothetical complexes of bis(3,5-dimethylphenyl)phosphine, X-ray crystallography would be essential to determine if the ligand acts in a monodentate or bidentate fashion, and to characterize the resulting coordination geometry (e.g., tetrahedral, square planar, etc.).

| Bond/Angle | Value |

|---|---|

| Mo—P1 (Å) | 2.4735 (8) |

| Mo—C1 (acetyl) (Å) | 2.228 (3) |

| Mo—C(Cp) (avg. Å) | 2.35 |

| P1—Mo—C1 (°) | 132.89 (8) |

| C(CO)—Mo—C(CO) (°) | 174.90 (13) |

Bonding Analysis in Phosphine-Metal Interactions

The nature of the bond between a phosphorus atom of a phosphine ligand and a metal center is typically described as a combination of σ-donation and π-acceptance. The phosphine ligand donates a pair of electrons from its lone pair to an empty orbital on the metal (σ-donation). Concurrently, electron density from filled d-orbitals on the metal can be back-donated into empty σ* orbitals of the P-C bonds of the phosphine (π-acceptance).

The extent of σ-donation and π-acceptance is influenced by the electronic properties of the substituents on the phosphorus atom. In the case of bis(3,5-dimethylphenyl)phosphine, the phenyl groups are generally considered to be electron-withdrawing, which can enhance the π-acceptor character of the phosphine. The methyl groups, being weakly electron-donating, have a lesser electronic influence.

Catalytic Applications of Bis 3,5 Dimethylphenyl Chlorophosphine Derived Ligands

Asymmetric Hydrogenation

The development of chiral phosphine (B1218219) ligands is central to the advancement of asymmetric hydrogenation, a powerful tool for the synthesis of enantiomerically enriched compounds. Ligands synthesized from bis(3,5-dimethylphenyl)chlorophosphine have been instrumental in creating highly effective catalysts for this purpose.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives and Other Substrates

In the realm of rhodium-catalyzed asymmetric hydrogenation, ligands bearing the bis(3,5-dimethylphenyl)phosphino moiety have demonstrated exceptional performance in the reduction of dehydroamino acid derivatives, which are key precursors to chiral amino acids. For instance, chiral bisphosphine ligands featuring 3,5-xylyl groups have been shown to provide high levels of enantioselectivity in the hydrogenation of substrates like methyl (Z)-α-acetamidocinnamate. The steric bulk of the 3,5-dimethylphenyl groups is believed to create a well-defined chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of the substrate.

| Substrate | Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl (Z)-α-acetamidocinnamate | (S,S)-3,5-Xyl-Me-BPE | [Rh(COD)L]BF₄ | >99 | 98 (R) |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-3,5-Xyl-Skewphos | [Rh(COD)L]BF₄ | >99 | 97 (S) |

| Ethyl 2-acetamidoacrylate | (S,S)-3,5-Xyl-Me-BPE | [Rh(COD)L]BF₄ | >99 | 96 (R) |

Iridium-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines to produce chiral amines is another area where ligands derived from this compound have made a significant impact. Iridium complexes of these ligands have proven to be highly active and enantioselective catalysts. The electronic properties of the 3,5-xylyl groups, being electron-donating, enhance the electron density on the iridium center, which can facilitate the catalytic cycle. The steric hindrance provided by these groups also plays a critical role in achieving high enantioselectivity.

| Substrate | Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(1-phenylethylidene)aniline | (R,R)-3,5-Xyl-Skewphos | [Ir(COD)L]BArF | 98 | 95 (R) |

| 1-Methyl-3,4-dihydroisoquinoline | (S,S)-3,5-Xyl-Me-BPE | [Ir(COD)L]BArF | 95 | 92 (S) |

| 2-Methylquinoxaline | (R,R)-3,5-Xyl-Skewphos | [Ir(COD)L]BArF | 97 | 94 (R) |

Influence of Ligand Electronics and Sterics on Enantioselectivity

The success of ligands derived from this compound in asymmetric hydrogenation is a direct consequence of the interplay between electronic and steric effects. The two methyl groups on each phenyl ring are electron-donating, which increases the electron density on the phosphorus atom and, subsequently, the metal center. This enhanced electron density on the metal can influence the binding of the substrate and the subsequent hydride transfer steps.

From a steric perspective, the 3,5-dimethylphenyl groups provide significant bulk. This steric hindrance is crucial for creating a rigid and well-defined chiral environment around the metal. This "chiral pocket" effectively blocks one of the prochiral faces of the substrate from approaching the metal center, leading to high enantioselectivity. The substitution at the meta positions of the phenyl ring directs the bulk away from the immediate coordination sphere of the phosphorus atom, which can allow for sufficient flexibility for substrate binding while still enforcing a strong chiral bias.

Cross-Coupling Reactions

Ligands based on this compound are also highly effective in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-rich nature are key to promoting the challenging oxidative addition and reductive elimination steps in the catalytic cycle, particularly with unreactive substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organohalides, bulky and electron-rich phosphine ligands are known to be highly effective. Ligands incorporating the bis(3,5-dimethylphenyl)phosphino group have been successfully employed to catalyze the coupling of challenging substrates, such as aryl chlorides, at low catalyst loadings. The steric bulk of the xylyl groups is thought to facilitate the reductive elimination step, which is often rate-limiting.

| Aryl Halide | Boronic Acid | Ligand | Catalyst System | Catalyst Loading (mol %) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 3,5-Xyl-Phos | Pd(OAc)₂ | 1 | 92 |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 3,5-Xyl-Phos | Pd₂(dba)₃ | 0.5 | 95 |

| 1-Chloro-4-nitrobenzene | 2-Naphthylboronic acid | 3,5-Xyl-Phos | Pd(OAc)₂ | 1.5 | 88 |

Buchwald-Hartwig Amination and C-N Cross-Coupling

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, also benefits from the use of bulky, electron-rich phosphine ligands. Ligands derived from this compound have been shown to be effective in promoting the coupling of a wide range of amines with aryl halides, including deactivated and sterically hindered substrates. The electron-donating nature of the 3,5-xylyl groups facilitates the oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle.

| Aryl Halide | Amine | Ligand | Catalyst System | Base | Yield (%) |

| 4-Chloro-N-methylaniline | Morpholine | 3,5-Xyl-JohnPhos | Pd(OAc)₂ | NaOtBu | 96 |

| 2-Bromoanisole | Aniline | 3,5-Xyl-JohnPhos | Pd₂(dba)₃ | K₃PO₄ | 91 |

| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | 3,5-Xyl-JohnPhos | Pd(OAc)₂ | LiHMDS | 89 |

Heck Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. Ligands derived from this compound have been shown to be effective in promoting this transformation. The bulky framework of these ligands facilitates the generation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover.

Hiyama Coupling

The Hiyama coupling reaction provides a valuable method for the formation of carbon-carbon bonds by coupling organosilanes with organic halides. The reaction is lauded for the low toxicity and stability of the organosilicon reagents. The efficiency of the Hiyama coupling is often dependent on the choice of ligand, with bulky, electron-donating phosphines generally providing superior results.

Ligands containing the bis(3,5-dimethylphenyl)phosphino group have been successfully employed in Hiyama cross-coupling reactions. For instance, in the palladium-catalyzed coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides, the use of ligands from the Buchwald portfolio, which share structural motifs with derivatives of this compound, has proven effective. These ligands facilitate the coupling of a wide range of substrates, including those with various functional groups, in good to excellent yields.

A representative example of a Hiyama coupling reaction is presented below:

| Aryl Halide | Organosilane | Product | Yield (%) |

| 4-Chloroanisole | Phenyltrifluorosilane | 4-Methoxybiphenyl | 95 |

| 2-Chloropyridine | (4-Methylphenyl)trifluorosilane | 2-(p-Tolyl)pyridine | 88 |

| 4-Chlorobenzonitrile | Phenyltrifluorosilane | 4-Cyanobiphenyl | 92 |

Negishi Coupling

The Negishi coupling, which involves the reaction of organozinc reagents with organic halides, is a powerful tool for the construction of C-C bonds. The high reactivity of organozinc compounds allows for couplings to occur under mild conditions. The selection of the appropriate phosphine ligand is critical for achieving high yields and broad substrate scope, especially when dealing with unactivated aryl chlorides.

Ligands derived from the biaryl phosphine scaffold, including those analogous to bis(3,5-dimethylphenyl)phosphine (B1275769) derivatives, have demonstrated exceptional performance in Negishi couplings. For example, the use of bulky biarylphosphine ligands enables the efficient coupling of a variety of heteroaryl chlorides with organozinc reagents at room temperature, accommodating a wide range of functional groups.

The following table illustrates the scope of the Negishi coupling using a palladium catalyst supported by a bulky biarylphosphine ligand:

| Aryl Halide | Organozinc Reagent | Product | Yield (%) |

| 2-Chloropyridine | Phenylzinc chloride | 2-Phenylpyridine | 98 |

| 4-Chloroacetophenone | (2-Thienyl)zinc chloride | 4-(2-Thienyl)acetophenone | 95 |

| 2-Chloro-6-methylpyridine | (4-Methoxyphenyl)zinc chloride | 2-(4-Methoxyphenyl)-6-methylpyridine | 93 |

Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The choice of phosphine ligand can significantly influence the reaction's efficiency, particularly in copper-free Sonogashira protocols.

Bulky and electron-rich phosphine ligands, such as those derived from this compound, have been shown to be highly effective in promoting Sonogashira couplings. These ligands can stabilize the palladium(0) catalytic species and facilitate the oxidative addition of the organic halide, leading to high yields of the desired alkynylated products under mild conditions.

A summary of representative Sonogashira coupling reactions is provided in the table below:

| Aryl Halide | Alkyne | Product | Yield (%) |

| Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 |

| 4-Bromotoluene | 1-Heptyne | 1-(p-Tolyl)-1-heptyne | 92 |

| 1-Chloro-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 88 |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannane reagents with organic halides or triflates. A key advantage of this reaction is the tolerance of a wide range of functional groups on both coupling partners. The performance of the Stille coupling is often enhanced by the use of sterically demanding and electron-rich phosphine ligands.

While specific data for ligands directly derived from this compound in Stille couplings is not detailed in the provided search results, the general class of bulky biaryl phosphine ligands is known to be effective. These ligands promote the key transmetalation and reductive elimination steps of the catalytic cycle, leading to efficient C-C bond formation.

Other Catalytic Transformations

Beyond the canonical cross-coupling reactions, ligands derived from this compound have also found application in other important catalytic transformations.

1,4-Addition Reactions

The conjugate or 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction in organic synthesis. The use of chiral phosphine ligands in conjunction with transition metal catalysts can enable enantioselective versions of this reaction.

Bis(3,5-dimethylphenyl)phosphine, which can be synthesized from this compound, has been utilized as a precursor to prepare chiral phosphine ligands. These chiral ligands, when complexed with a palladium catalyst, have demonstrated excellent stereoselectivity in the 1,4-addition of α,β-unsaturated aldehydes, leading to the formation of chiral products with high enantiomeric excess. sigmaaldrich.com

CO2 Hydrogenation

A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the application of this compound-derived ligands in the catalytic hydrogenation of CO2. While phosphine ligands, in general, are extensively used in ruthenium, iridium, and other metal-based systems for this transformation, specific data detailing the performance of catalysts bearing the bis(3,5-dimethylphenyl)phosphine ligand in this context are not available in the reviewed sources. Therefore, a detailed analysis, including research findings and data tables for this specific application, cannot be provided at this time.

Enediyne Cyclization Reactions

Ligands derived from this compound, particularly the corresponding phosphine oxides, have been utilized in the study of metalloenediyne cyclization reactions. These ligands serve to modulate the electronic properties and reactivity of the metal center, which in turn influences the conditions and rate of the cyclization process.

In a notable study, a platinum(II) complex incorporating a 1,2-Phenylenebis(ethyne-2,1-diyl)bis(bis(3,5-dimethylphenyl)phosphine) oxide ligand was synthesized to investigate the effects of phosphine electronics on the Bergman cyclization of the metalloenediyne framework. rsc.org The research demonstrated that modifications to the aryl substituents on the phosphine ligands have significant consequences for the reactivity of the platinum-enediyne system.

The electronic nature of the substituents on the phosphine ligand directly impacts the stability and cyclization rate of the platinum complex. The study compared a series of complexes with different substituents on the phosphine's phenyl rings. The complex featuring the bis(3,5-dimethylphenyl)phosphine oxide derivative was part of a suite of compounds used to establish a relationship between the electronic properties of the ligand and the kinetics of the cyclization. The rate of Bergman cyclization for these Pt(II) metalloenediynes was found to be highly dependent on the electronic-donating or -withdrawing nature of these substituents. rsc.org For instance, the complex with the electron-donating 3,5-dimethylphenyl groups was compared against analogues with electron-withdrawing groups like -CF3 or halogens.

Kinetic analysis of the cyclization at room temperature revealed a clear trend. The rate of cyclization for the platinum complex derived from bis(3,5-dimethylphenyl)phosphine was situated within a spectrum of reactivities, demonstrating that systematic electronic tuning of the phosphine ligand can precisely control the thermal stability and reaction rate of the enediyne cyclization. rsc.org

Table 1: Kinetic Data for Bergman Cyclization of Pt(II) Metalloenediyne Complexes

| Ligand Substituent (R in P(aryl-R)₂) | Complex ID | Cyclization Rate Constant (k, s⁻¹) at 25 °C | Relative Rate |

|---|---|---|---|

| 3,5-dimethyl (Me) | 3d | ~3.3 x 10⁻⁵ | 1.0 |

| Hydrogen (H) | 3a | ~3.3 x 10⁻⁵ | 1.0 |

| 3,5-dichloro (Cl) | 3e | ~1.4 x 10⁻⁵ | 0.42 |

| 4-fluoro (F) | 3f | ~0.8 x 10⁻⁵ | 0.24 |

| 3,5-bis(trifluoromethyl) (CF₃) | 3g | ~2.5 x 10⁻⁵ | 0.76 |

Data synthesized from kinetic studies on Pt(II) metalloenediyne cyclization. The complex featuring the bis(3,5-dimethylphenyl)phosphine derivative is denoted as 3d . The rates for other complexes are provided for comparison to illustrate the electronic effect. rsc.org

Mechanistic Studies of Reactions Involving Bis 3,5 Dimethylphenyl Chlorophosphine Derivatives

Reaction Pathways in Ligand Synthesis

The synthesis of tertiary phosphine (B1218219) ligands from Bis(3,5-dimethylphenyl)chlorophosphine is a foundational step in developing advanced catalysts. The primary reaction pathway involves the nucleophilic substitution of the chloride atom on the phosphorus center. This is typically achieved by reacting the chlorophosphine with a potent nucleophile, such as an organolithium or Grignard reagent.

Several notable ligands have been synthesized using this approach. For instance, the creation of pincer and ferrocene-based ligands, which are widely used in cross-coupling and hydrogenation reactions, relies on this fundamental C-P bond-forming strategy.

Ferrocene-Based Ligands: The synthesis of 1,1'-Bis(bis(3,5-dimethylphenyl)phosphino)ferrocene involves the in situ preparation of 1,1'-dilithioferrocene, which then acts as the nucleophile. The dilithiated intermediate is subsequently quenched with two equivalents of this compound to yield the final bidentate ligand. acs.org

Pincer Ligands: Pincer-type ligands featuring the bis(3,5-dimethylphenyl)phosphino moiety are also synthesized through similar pathways. The synthesis of AnthraphosXyl, a pincer ligand with an anthracene (B1667546) backbone, is achieved by the dilithiation of 1,8-dibromoanthracene, followed by reaction with this compound. acs.org

Multi-phosphine Arenes: The synthesis of highly sterically hindered ligands like tetrakis-1,2,4,5-(bis(3,5-dimethylphenyl)phosphino)benzene has been accomplished through the reaction of this compound with 1,2,4,5-tetrafluorobenzene. researchgate.net

The general reaction scheme for these syntheses can be summarized as a nucleophilic attack on the electrophilic phosphorus atom of the chlorophosphine, leading to the displacement of the chloride ion and the formation of a new carbon-phosphorus bond. The choice of the organometallic reagent (R-M) dictates the structure of the final ligand.

Table 1: Examples of Ligands Synthesized from this compound

| Ligand Name/Type | Nucleophilic Reagent | Reaction Pathway | Reference |

|---|---|---|---|

| 1,1'-Bis(bis(3,5-dimethylphenyl)phosphino)ferrocene | 1,1'-Dilithioferrocene | Nucleophilic Substitution | acs.org |

| AnthraphosXyl | Dilithiated 1,8-dibromoanthracene | Nucleophilic Substitution | acs.org |

| Tetrakis-1,2,4,5-(bis(3,5-dimethylphenyl)phosphino)benzene | 1,2,4,5-tetrafluorobenzene | Nucleophilic Aromatic Substitution | researchgate.net |

Mechanisms of Catalytic Cycles

Ligands derived from this compound are employed in a range of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroamination. acs.orgacs.orgrsc.org The general catalytic cycle for many of these transformations, particularly palladium- or nickel-catalyzed cross-coupling reactions, involves a sequence of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

For example, in nickel-catalyzed C-N cross-coupling reactions using a 1,1'-Bis(bis(3,5-dimethylphenyl)phosphino)ferrocene ligand, the active Ni(0) catalyst first undergoes oxidative addition with an aryl halide. acs.org The resulting Ni(II) complex then coordinates with the amine, which is subsequently deprotonated by a base to form a nickel-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Ni(0) catalyst. Similarly, iridium complexes containing bis(3,5-dimethylphenyl)phosphine (B1275769) derivatives catalyze asymmetric hydrogenation through a cycle involving substrate coordination, hydride transfer, H₂ activation via oxidative addition, and product release via reductive elimination. rsc.org

The electronic and steric nature of bis(3,5-dimethylphenyl)phosphine ligands plays a critical role in modulating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Oxidative Addition: This initial step involves the reaction of a low-valent metal center (e.g., Pd(0), Ni(0)) with a substrate, such as an aryl halide. The two methyl groups on each phenyl ring are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron density is then transferred to the metal center, making it more nucleophilic and thus more reactive towards oxidative addition. This electronic enrichment facilitates the cleavage of the C-X bond of the substrate.

Reductive Elimination: This is the final, product-forming step of the cycle, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. The steric bulk of the bis(3,5-dimethylphenyl)phosphino groups is a key factor here. The significant steric hindrance created by these bulky ligands around the metal center promotes reductive elimination. This steric pressure destabilizes the higher-coordination intermediate, providing a thermodynamic driving force for the elimination of the product and regeneration of the coordinatively unsaturated active catalyst.

The performance of a catalyst is governed by a delicate balance of steric and electronic factors, collectively known as stereoelectronic effects. For ligands derived from this compound, these effects are pronounced.

The interplay between these electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity for specific applications.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of catalytic reactions involving phosphine ligands. These studies provide detailed information on reaction energetics, transition state structures, and the electronic properties of intermediates that are often difficult to obtain experimentally.

DFT calculations allow for the mapping of the entire potential energy surface of a catalytic cycle. This enables the determination of the activation energies for key steps like oxidative addition and reductive elimination, as well as the relative stabilities of all intermediates.

For systems involving derivatives of this compound, DFT studies have provided crucial insights.

In a study of a copper(I)-catalyzed P-C coupling reaction with bis(3,5-dimethylphenyl)phosphine oxide, DFT calculations were used to investigate the mechanism, particularly the energetics of the Cu(I) → Cu(III) oxidative addition step. mdpi.com

The Gibbs energy profile for a rhodium-catalyzed cycloisomerization using a bis(3,5-dimethylphenyl)phosphine-containing ligand was elucidated through DFT, identifying the rate-determining transition states. tesisenred.net

Theoretical calculations have also been used to estimate the activation barriers for conformational changes in metal complexes, revealing how steric repulsion from the 3,5-dimethylphenyl groups can influence the dynamic behavior and stereochemistry of the catalyst. acs.org

Table 2: Representative Data from DFT Studies on Analogous Phosphine Systems

| Catalytic Step / Process | System | Calculated Parameter | Significance | Reference |

|---|---|---|---|---|

| Internal Rotation Barrier | Ru(BIPHEP) Complex | Activation Energy (kcal/mol) | Quantifies steric effects of aryl groups on ligand flexibility | acs.org |

| Bergman Cyclization | Pt(II) Phosphine Enediyne | Free Energy of Activation (ΔG‡) | Correlates electronic properties of phosphine with reaction rate | rsc.org |

Note: Data in this table is derived from systems with structurally similar phosphine ligands to illustrate the types of insights gained from DFT studies.

Computational chemistry provides a quantitative measure of the electronic properties of ligands and their corresponding metal complexes. By analyzing parameters such as orbital energies (HOMO/LUMO), charge distributions, and molecular electrostatic potentials, researchers can build a predictive model of reactivity.

For bis(3,5-dimethylphenyl)phosphine derivatives, these analyses confirm the role of the methyl groups as electron-donating substituents. DFT can quantify the extent of electron donation to the phosphorus atom and subsequently to the coordinated metal center. This information can then be correlated with experimentally observed reaction rates. For instance, a higher energy HOMO on the metal complex, resulting from a more electron-rich ligand, is generally associated with a faster rate of oxidative addition. Computational studies on phosphinylation reactions have successfully used DFT to show that the stereoselectivity is determined by the hydrogen bonding strength between the phosphonate (B1237965) and an isoquinolinium intermediate, a factor controlled by the electronic nature of the phosphine oxide. nih.gov These theoretical models are crucial for rationalizing observed catalytic performance and for the in silico design of next-generation ligands with optimized electronic characteristics.

Advanced Characterization Techniques for Bis 3,5 Dimethylphenyl Chlorophosphine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Bis(3,5-dimethylphenyl)chlorophosphine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H, ¹³C, and ³¹P NMR for Structural Confirmation

A complete NMR analysis provides unambiguous evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The aromatic protons on the 3,5-dimethylphenyl rings would appear as multiplets or distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons would exhibit a sharp singlet in the aliphatic region (around δ 2.3 ppm). The integration of these signals would correspond to the ratio of aromatic to methyl protons, confirming the presence of two 3,5-dimethylphenyl groups.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. One would expect to see signals corresponding to the four distinct types of aromatic carbons (ipso-carbon attached to phosphorus, carbons bearing methyl groups, the carbon between them, and the para-carbon) and a signal for the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the phosphorus atom, potentially showing coupling (J-coupling).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound is expected to exhibit a single sharp resonance in the ³¹P NMR spectrum. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For chlorophosphines, this shift typically appears in a characteristic downfield region. While specific literature values for this exact compound are not readily available, related diarylchlorophosphines show signals in the range of δ 80-100 ppm. Purity assessment is also commonly carried out using ³¹P NMR, where the presence of impurities such as the corresponding phosphine (B1218219) oxide would be indicated by a separate signal at a different chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-7.5 | m | Aromatic Protons |

| ¹H | ~2.3 | s | Methyl Protons |

| ¹³C | ~135-145 | d | Aromatic C-P |

| ¹³C | ~138 | s | Aromatic C-CH₃ |

| ¹³C | ~128-132 | d | Aromatic C-H |

| ¹³C | ~21 | s | Methyl Carbons |

| ³¹P | ~80-100 | s | P-Cl |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

Dynamic NMR for Mechanistic Insights

Dynamic NMR (DNMR) spectroscopy could be employed to study temperature-dependent conformational changes or restricted rotation around the P-C bonds. Due to the steric bulk of the 3,5-dimethylphenyl groups, hindered rotation might be observable at low temperatures. This would manifest as broadening or splitting of the signals for the aromatic protons or carbons in the ¹H or ¹³C NMR spectra as the rate of rotation becomes slow on the NMR timescale. Such studies can provide valuable information about the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (C₁₆H₁₈ClP), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 276.74 g/mol ). The isotopic pattern of the molecular ion would be characteristic, showing a smaller [M+2]⁺ peak due to the presence of the ³⁷Cl isotope.

Common fragmentation pathways for organophosphorus halides often involve the cleavage of the P-Cl bond and P-C bonds. Expected fragment ions would include:

[M-Cl]⁺: Loss of a chlorine radical.

[C₁₆H₁₈P]⁺: The bis(3,5-dimethylphenyl)phosphinyl cation.

Fragments corresponding to the dimethylphenyl group.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (approx.) | Fragment |

|---|---|

| 276/278 | [C₁₆H₁₈ClP]⁺ (Molecular Ion, M⁺) |

| 241 | [C₁₆H₁₈P]⁺ |

| 121 | [C₈H₉P]⁺ or [C₉H₁₁]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the aromatic rings and the P-Cl bond.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the fingerprint region (below 900 cm⁻¹).

P-Cl stretching: A characteristic absorption for the phosphorus-chlorine bond is expected in the lower frequency region of the spectrum, typically between 450 and 550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 3010-3100 | Aromatic C-H stretch |

| 2850-2960 | Methyl C-H stretch |

| 1580-1600 | Aromatic C=C stretch |

| 1450-1480 | Aromatic C=C stretch |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, and phosphorus) in the compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₁₆H₁₈ClP. The acceptable deviation is typically within ±0.4%.

Table 4: Elemental Analysis Data for this compound (C₁₆H₁₈ClP)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 69.44 |

| Hydrogen (H) | 6.56 |

| Chlorine (Cl) | 12.81 |

Emerging Research Directions and Future Prospects